molecular formula C10H13ClFN5O4 B570456 N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide CAS No. 1140251-30-4

N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide

Cat. No. B570456
M. Wt: 321.693
InChI Key: GIFVSTNLGMIVGT-AQZRFWRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a clofarabine related compound . Clofarabine is a second-generation purine nucleoside analog, an antimetabolite that inhibits DNA synthesis and resists deamination by adenosine deaminase . It’s an antineoplastic, meaning it’s used in the treatment of cancer .


Molecular Structure Analysis

The compound has a molecular formula of C10H13ClFN5O4 and a molecular weight of 321.69 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety (a five-membered ring with oxygen) attached to it . The (2S,3S,4R,5R) notation indicates the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The compound appears as a beige solid . It’s slightly soluble in DMSO and methanol . It has a melting point of over 178°C .

Scientific Research Applications

Synthesis and Reaction Mechanisms

One avenue of research has involved the exploration of heterocyclic compounds, where the compound has been utilized in the study of dimerization and trimerization reactions of amino-cyanodihydrofurans in formamide, leading to novel heterocyclic structures. This work highlights the potential of such compounds in synthesizing diverse heterocyclic frameworks, which are often foundational in pharmaceuticals and agrochemicals (Wamhoff et al., 1985).

Derivatization and Modification

Research has also focused on the derivatization of fluoroaryl substituted pyrroles and pyrimidines, where related structures to the target compound were synthesized and further reacted to produce a variety of pyrrolopyrimidine derivatives. This work demonstrates the versatility of pyrimidine cores in medicinal chemistry, providing a platform for developing new therapeutic agents (Dave & Desai, 1999).

Potential Biological Activities

Further studies have involved the synthesis of N-heterocyclic compounds, including derivatives similar to the target compound, and their evaluation as inhibitors of biological processes such as platelet aggregation. This suggests the potential application of such compounds in therapeutic areas requiring modulation of blood coagulation mechanisms (Okuda et al., 2011).

Novel Synthetic Methodologies

Additionally, research into the development of novel synthetic methodologies for pyrimidine derivatives, including compounds structurally related to the target molecule, has been conducted. These methodologies enable the efficient synthesis of complex pyrimidine derivatives, which are crucial in drug discovery and development processes (Mont et al., 2009).

properties

IUPAC Name

N-[4-amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVSTNLGMIVGT-AQZRFWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide

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